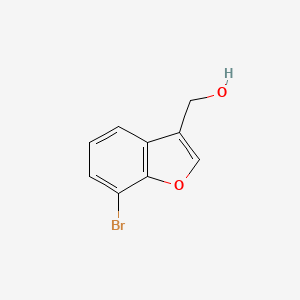

(7-Bromobenzofuran-3-YL)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(7-bromo-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

InChI Key |

QKJZHFMWNQYHJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2CO |

Origin of Product |

United States |

Reactivity and Functional Group Transformations of 7 Bromobenzofuran 3 Yl Methanol

Reactivity of the Benzofuran (B130515) Core

The benzofuran ring system possesses a distinct pattern of reactivity, influenced by the fusion of the electron-rich furan (B31954) ring and the aromatic benzene (B151609) ring.

Orientation and Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the benzofuran core generally occurs on the furan ring, which is more activated towards electrophiles than the benzene ring. researchgate.net The regioselectivity of this substitution is a subject of interest.

Theoretical calculations and experimental observations indicate that the electron density is highest at the C2 and C3 positions of the furan ring. pixel-online.net However, the preferred site of electrophilic attack can vary.

Attack at C2: Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) cation. stackexchange.comechemi.com

Attack at C3: Attack at the C3 position generates a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the oxygen atom through resonance. stackexchange.comechemi.com

While some computational models suggest a higher electron density at the C3 position, electrophilic substitution on benzofuran often preferentially occurs at the C2 position. pixel-online.netechemi.com This is because the stability of the intermediate sigma complex is a key determinant of the reaction pathway. stackexchange.comechemi.com The relative stability of the intermediates for C2 and C3 attack is influenced by the nature of the electrophile and the reaction conditions.

The following table outlines the calculated electrostatic potential (ESP) charges on the benzofuran ring, which can be used to predict reactivity towards electrophiles. pixel-online.net A more negative charge indicates a higher electron density and greater susceptibility to electrophilic attack.

| Atom | ESP Charge |

| O1 | -0.265 |

| C2 | -0.046 |

| C3 | -0.533 |

| C3a | -0.327 |

| C4 | -0.174 |

| C5 | -0.145 |

| C6 | -0.327 |

| C7 | Not provided |

| C7a | Not provided |

Table based on data from reference pixel-online.net.

Directed Regioselective Functionalization at C2 and C3 Positions

While electrophilic substitution provides one route to functionalize the benzofuran core, directed metallation strategies offer more precise control over regioselectivity, enabling functionalization at either the C2 or C3 position.

Functionalization at C2: The C2 proton of benzofuran is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithiated benzofuran species. researchgate.net This organometallic intermediate can then be reacted with various electrophiles to introduce substituents specifically at the C2 position. researchgate.net

Functionalization at C3: Directing functionalization to the C3 position can be more challenging. However, specific reaction conditions can favor C3 substitution. For example, the Ytterbium-catalyzed electrophilic substitution of benzofuran with glyoxalate has been shown to occur at the C3 position due to the electronic richness of this carbon. researchgate.net

The ability to selectively functionalize the C2 and C3 positions is crucial for the synthesis of a wide range of substituted benzofuran derivatives with diverse biological and material properties.

Scope and Limitations of Palladium-Catalyzed Arylation and Di-arylation

The presence of a bromine atom at the 7-position and a reactive C-H bond at the 2-position of the benzofuran core makes (7-bromobenzofuran-3-yl)methanol a candidate for palladium-catalyzed arylation and di-arylation reactions. These transformations are powerful tools for the construction of complex aryl- and biaryl-substituted benzofurans.

The scope of palladium-catalyzed arylation of benzofuran derivatives is broad, with successful couplings reported using a variety of aryl and heteroaryl bromides. For instance, the palladium-catalyzed direct 3-arylation of benzofurans has been achieved with low catalyst loadings (0.1-0.5 mol%), demonstrating efficiency. rsc.org In the context of this compound, arylation can principally occur at two sites: the C7-position via cross-coupling involving the C-Br bond (e.g., Suzuki-Miyaura or Heck reaction) and the C2-position via C-H activation.

The selective mono-arylation at either position can be controlled by the choice of reaction conditions and catalyst system. For example, palladium-catalyzed direct arylation of N-protected pyrazoles bearing bromo or iodo substituents at the C4-position has been shown to proceed selectively at the C5-position without cleavage of the C-halogen bond. rsc.org This suggests that selective C-H arylation at the 2-position of this compound could be achievable while retaining the bromine atom for subsequent transformations. Conversely, standard cross-coupling conditions would favor reaction at the C-Br bond.

Di-arylation presents a more complex challenge, requiring sequential or one-pot reactions to functionalize both the C7 and C2 positions. The selective synthesis of mono- and bis-arylated heterocycles has been demonstrated for 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govacs.orgthiadiazole), where the reaction conditions could be tuned to favor either the mono- or bis-thienylated product. nih.gov This provides a precedent for the potential di-arylation of this compound.

Limitations in these reactions often relate to steric hindrance and the electronic properties of the coupling partners. Highly substituted aryl halides may react sluggishly. The electronic nature of the aryl bromide is also a key factor; electron-deficient aryl bromides have been observed to provide higher yields in the direct arylation of benzofurans compared to electron-rich counterparts. rsc.org Furthermore, the hydroxymethyl group at the 3-position could potentially coordinate with the palladium catalyst, influencing the reactivity and regioselectivity of the arylation. Careful selection of ligands and reaction conditions is therefore crucial to mitigate these limitations.

Table 1: Potential Palladium-Catalyzed Arylation Reactions of this compound

| Reaction Type | Position of Arylation | Coupling Partner | Key Considerations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C7 | Arylboronic acid | Selective C-Br activation. |

| Heck Reaction | C7 | Alkene | Selective C-Br activation. |

| Direct C-H Arylation | C2 | Aryl halide | Potential for selectivity over C-Br bond cleavage. |

| Sequential Di-arylation | C7 and C2 | Arylboronic acid / Aryl halide | Requires two distinct catalytic steps. |

| One-pot Di-arylation | C7 and C2 | Arylating agent | Requires careful control of stoichiometry and conditions. |

Assessment of Functional Group Tolerance across Diverse Reaction Conditions

The utility of a building block like this compound in complex molecule synthesis is heavily dependent on the tolerance of its functional groups—the hydroxymethyl group and the bromine atom—to various reaction conditions. Palladium-catalyzed cross-coupling reactions are renowned for their generally high functional group tolerance. rsc.orgmasterorganicchemistry.com

The hydroxymethyl group is relatively robust under many palladium-catalyzed conditions. However, strongly basic conditions, sometimes employed in cross-coupling reactions, could lead to deprotonation of the alcohol, potentially forming an alkoxide that might interact with the catalyst or other reagents. In some cases, protection of the alcohol as an ether or ester may be necessary, although many modern catalytic systems can accommodate free hydroxyl groups. For instance, an efficient palladium catalyst system for C-O bond formation has been developed for coupling aryl halides with primary and secondary alcohols, indicating the compatibility of alcohols in such reactions. nih.gov

The bromine atom at the 7-position is the primary site for traditional cross-coupling reactions. Its reactivity is well-established and generally compatible with a wide range of functional groups on the coupling partner. Studies on the palladium-catalyzed borylation of aryl halides have shown that functional groups such as esters, ketones, and even other halides can be tolerated. nih.govorganic-chemistry.org

A significant advantage of palladium-catalyzed reactions is their chemoselectivity. It is often possible to selectively react one functional group in the presence of others. For example, the Suzuki-Miyaura cross-coupling reaction is known for its excellent functional group tolerance, allowing for the coupling of highly diversified (hetero)aromatic scaffolds. rsc.org A dual ligand approach has also been reported to enhance functional group tolerance in the palladium-catalyzed C-H arylation of N-heterocyclic pharmaceuticals, a strategy that could be applicable to reactions involving this compound. rsc.org

Table 2: Functional Group Tolerance in Palladium-Catalyzed Reactions Relevant to this compound

| Reaction Condition | Tolerated Functional Groups on Coupling Partner | Potential Impact on this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | Aldehydes, ketones, esters, nitriles, ethers | Generally well-tolerated. The hydroxymethyl group is unlikely to interfere. |

| Heck Reaction | Esters, nitriles, ethers | Generally well-tolerated. |

| Direct C-H Arylation | Esters, amides, ketones | Potential for coordination of the hydroxymethyl group to the catalyst. |

| Borylation | Wide range of functional groups | The bromine atom can be selectively converted to a boronate ester. |

Exploration of Unconventional Rearrangement Reactions

While the primary reactivity of this compound is centered around its bromine and hydroxymethyl functionalities, the benzofuran scaffold itself can participate in unconventional rearrangement reactions, often leading to the formation of novel and complex structures. These rearrangements can be triggered by various reagents and conditions.

One notable example is the acs.orgacs.org-sigmatropic rearrangement . A synthetic method for functionalized benzofurans has been developed involving the acs.orgacs.org-sigmatropic rearrangement of N-trifluoroacetyl enehydroxylamines, which are generated in situ from oxime ethers. nih.gov This type of rearrangement, while typically employed for the synthesis of the benzofuran core, highlights the inherent flexibility of the electronic system within the molecule.

Another intriguing transformation is the rearrangement of a benzopyran to a benzofuran . An unusual rearrangement from a benzopyran to a benzofuran skeleton has been observed during the synthesis of coumarin (B35378) derivatives. nih.gov This type of ring contraction rearrangement, occurring under moderate conditions, offers a pathway to novel benzofuran structures from different heterocyclic precursors.

Acid-catalyzed rearrangements are also known for this class of compounds. For example, the treatment of N-phenylhydroxylamine with strong aqueous acid leads to the Bamberger rearrangement , forming 4-aminophenol. wiley-vch.de While not directly applicable to the benzofuran ring itself, it illustrates the principle of acid-catalyzed rearrangements in aromatic systems.

Furthermore, innovative catalytic strategies are continuously being developed for the synthesis of benzofurans that involve rearrangement steps. These include copper-catalyzed reactions that proceed through intermediates which undergo rearrangement to furnish the final benzofuran product. acs.org The exploration of such rearrangement reactions in the context of a pre-functionalized substrate like this compound could open avenues for the synthesis of unique and structurally diverse molecules.

Derivatization Strategies for 7 Bromobenzofuran 3 Yl Methanol

Synthetic Routes to Complex Benzofuran (B130515) Architectures

The transformation of the relatively simple (7-Bromobenzofuran-3-YL)methanol into elaborate benzofuran structures is a primary objective for chemists aiming to synthesize novel bioactive compounds. nih.govacs.org The dual functionality of the molecule allows for sequential or one-pot reactions to build complexity. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the bromine atom is primed for various cross-coupling reactions. nih.govnih.gov These initial transformations open the door to a cascade of further synthetic possibilities, leading to molecules with significant structural sophistication. nih.gov

A key pathway to expanding the molecular complexity from the this compound scaffold involves converting the 3-position hydroxymethyl group into a carbohydrazide (B1668358). This is typically achieved through a two-step process: oxidation of the alcohol to a methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂). researchgate.netnih.gov The resulting benzofuran-3-carbohydrazide is a stable and highly reactive intermediate. nih.govnih.gov

This hydrazide derivative becomes a crucial building block for a variety of condensation reactions. It can react with a wide range of electrophilic partners, such as aldehydes, ketones, and isothiocyanates, to form hydrazones and thiosemicarbazides. nih.govjournalajocs.com These subsequent products are not only interesting in their own right but also serve as precursors for the construction of new heterocyclic rings fused to or substituted on the benzofuran core. researchgate.net

The carbohydrazide and its derivatives are instrumental in the synthesis of fused heterocyclic systems, particularly five-membered rings like oxadiazoles (B1248032) and triazoles. researchgate.netnih.govmdpi.com These heterocycles are prevalent in many pharmacologically active compounds.

1,3,4-Oxadiazoles: The benzofuran-3-carbohydrazide can undergo cyclocondensation with various reagents to form a 1,3,4-oxadiazole (B1194373) ring. For example, reaction with carbon disulfide in the presence of a base, followed by S-alkylation and cyclization, yields 1,3,4-oxadiazole-2-thiol (B52307) derivatives. researchgate.netnih.gov These can be further functionalized.

1,2,4-Triazoles: Similarly, the carbohydrazide can be used to construct 1,2,4-triazole (B32235) rings. Reaction with an isothiocyanate generates a thiosemicarbazide (B42300) intermediate, which upon treatment with a base like sodium hydroxide (B78521) or a milder reagent like iodine, can cyclize to form a 1,2,4-triazole-3-thiol. researchgate.netnih.gov Alternatively, reacting the hydrazide with phenyl isothiocyanate and subsequent base-catalyzed cyclization can yield N-phenyl-1,2,4-triazole derivatives. mdpi.com

These synthetic strategies demonstrate how the initial hydroxymethyl group can be elaborated into complex, nitrogen- and oxygen-containing heterocyclic systems, significantly expanding the chemical space accessible from the starting material. nih.govmdpi.comnih.gov

Systematic Elaboration of the Benzofuran Scaffold for Analog Generation

The generation of analog libraries from a common scaffold is a fundamental strategy in drug discovery. This compound is an ideal starting point for such endeavors due to its two orthogonal functional groups. nih.gov

The bromine atom at the C7 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govrsc.org This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at this position, creating a diverse set of analogs. acs.orgrsc.org Concurrently, the hydroxymethyl group at C3 can be derivatized through esterification, etherification, or oxidation followed by amidation, introducing another vector of diversity. nih.gov

A systematic approach might involve creating a matrix of compounds where different substituents are introduced at C7 via Suzuki coupling, and for each of these, a small library of esters or amides is generated at C3. This method allows for a thorough exploration of the structure-activity relationship (SAR) around the benzofuran core. nih.gov

Table 1: Examples of Systematic Elaboration Reactions on the Benzofuran Scaffold

| Position | Reaction Type | Reagents/Catalysts | Introduced Functionality |

|---|---|---|---|

| C7-Br | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Heteroaryl groups |

| C7-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |

| C3-CH₂OH | Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester groups |

| C3-CH₂OH | Oxidation/Amidation | Oxidizing agent (e.g., PCC), then Amine, Coupling agent | Amide groups |

Efficient Post-Synthetic Modification Approaches

Post-synthetic modification refers to the chemical derivatization of a core scaffold late in a synthetic sequence. This approach is highly efficient for rapidly generating analogs without having to repeat the entire synthesis for each new compound. The benzofuran scaffold is well-suited for such modifications. nih.gov

For instance, after constructing a complex molecule using the C3-hydroxymethyl group, the C7-bromo position can be used as a handle for late-stage diversification. nih.gov Palladium-catalyzed C-H functionalization is another powerful tool, allowing for the introduction of substituents at specific positions on the benzofuran ring system that were not initially functionalized. nih.gov The modularity of these reactions enables the creation of a diverse library of compounds from a common, advanced intermediate. nih.govnih.gov

Design Principles for Combinatorial Synthesis Leading to Skeletal Diversity

While analog generation focuses on modifying peripheral substituents, a more advanced approach, known as diversity-oriented synthesis (DOS), aims to create collections of compounds with different molecular skeletons from a common starting material. nih.govbroadinstitute.orgacs.org The goal is to efficiently explore a wider range of chemical space. researchgate.net

Starting with a substrate like this compound, one could design reaction sequences that lead to fundamentally different molecular frameworks. This involves using "branching" reaction pathways where a single intermediate can be directed towards multiple, distinct structural outcomes based on the reagents and conditions applied. broadinstitute.org

For example, the furan (B31954) ring of the benzofuran is susceptible to various transformations. Under specific oxidative conditions, the furan ring can be opened and re-closed to form different heterocyclic or carbocyclic systems. broadinstitute.org By pre-encoding structural information into the molecule through initial modifications of the C3 and C7 positions, a combinatorial approach can be applied where different combinations of reagents trigger different skeletal transformations. broadinstitute.orgresearchgate.net This strategy allows for a multiplicative increase in skeletal diversity, moving beyond simple substituent variation to generate truly novel molecular architectures. nih.govbroadinstitute.org

Advanced Synthetic Applications and Building Block Utility

Role as a Privileged Scaffold in Modern Organic Synthesis

The benzofuran (B130515) nucleus is widely recognized as a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic drugs. This core structure provides a rigid framework that can be strategically functionalized to interact with various biological targets. While the broader class of benzofurans is extensively studied, there is no specific research that designates (7-Bromobenzofuran-3-YL)methanol itself as a privileged scaffold in published studies. Its value is as a precursor to more complex benzofuran derivatives that may ultimately be screened for biological activity. The synthesis of this compound typically starts from precursors like 7-bromo-3-benzofuranone.

Contribution to the Construction of Synthetic Natural Product Analogs

Benzofuran-containing natural products are a significant target for synthetic chemists. The development of synthetic analogs often involves modifying the core structure to improve potency, selectivity, or pharmacokinetic properties. Although this compound is a plausible starting material for creating analogs of natural products, there are no specific examples in the scientific literature that document its direct use for this purpose. Research in this area tends to focus on more general synthetic routes to the benzofuran core.

Methodologies for the Development of Highly Functionalized Benzofurans

The functionalization of the benzofuran ring system is a topic of intense research. Methodologies often involve transition-metal-catalyzed reactions. For this compound, established synthetic methods could be applied to its functional groups.

Table 1: Potential Functionalization Reactions

| Functional Group | Reaction Type | Potential Outcome |

| 7-Bromo | Suzuki Coupling | Arylation/Heteroarylation at the 7-position |

| 7-Bromo | Sonogashira Coupling | Alkynylation at the 7-position |

| 7-Bromo | Buchwald-Hartwig Amination | Amination at the 7-position |

| 3-Hydroxymethyl | Oxidation (e.g., with PCC, DMP) | Formation of 7-Bromobenzofuran-3-carbaldehyde (B8792431) |

| 3-Hydroxymethyl | Esterification (with acyl chlorides/anhydrides) | Formation of ester derivatives |

| 3-Hydroxymethyl | Williamson Ether Synthesis | Formation of ether derivatives |

Potential for Non-Biological Applications in Material Science and Chemical Industries

Benzofuran derivatives have found applications in the development of polymers, dyes, and organic electronics due to their conjugated system and photophysical properties. The presence of a bromine atom in this compound makes it a candidate for incorporation into polymers or for the synthesis of functional dyes. However, there are no specific studies detailing the use of this particular compound in material science. The research in this field typically highlights the properties of the broader benzofuran class.

Theoretical and Mechanistic Studies

Computational Chemistry Approaches for Molecular Understanding

Computational methods are essential for a deep understanding of the structural and electronic characteristics of (7-Bromobenzofuran-3-YL)methanol. These approaches allow for the prediction of various molecular properties, guiding experimental studies and providing insights into the molecule's behavior.

Density Functional Theory (DFT) for Structural Optimizations and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the geometry and electronic structure of molecules. For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine optimized molecular structures. rsc.orgresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

For this compound, DFT would be employed to understand how the bromo and methanol (B129727) substituents influence the planarity and geometry of the benzofuran core. Key electronic properties such as ionization potential, electron affinity, and dipole moment can be derived from the optimized structure, offering a comprehensive electronic profile of the molecule.

Table 1: Representative DFT-Calculated Properties for Substituted Benzofurans

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| Total Energy | Varies (Hartrees) | Indicates molecular stability. |

| Dipole Moment | 1 - 5 Debye | Measures the polarity of the molecule. |

| C=C Bond Lengths (furan ring) | 1.35 - 1.45 Å | Reflects the aromaticity and electronic distribution. |

| C-Br Bond Length | ~1.90 Å | Influences reactivity at the bromine site. |

| C-O Bond Lengths | 1.36 - 1.43 Å | Characterizes the ether and alcohol functionalities. |

Note: The values presented are typical for related benzofuran structures and serve as an estimation for this compound. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are critical in determining how a molecule interacts with other reagents. The HOMO acts as an electron donor, indicating sites susceptible to electrophilic attack, while the LUMO is an electron acceptor, highlighting regions prone to nucleophilic attack. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For benzofuran derivatives, FMO analysis can predict the most likely sites for substitution, addition, or other chemical transformations. bhu.ac.in In this compound, the HOMO is expected to be distributed over the electron-rich benzofuran ring system, while the LUMO may be influenced by the electron-withdrawing bromine atom.

Table 2: Frontier Molecular Orbital (FMO) Data for a Generic Benzofuran System

| Orbital | Typical Energy Range (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.0 to -7.0 eV | Nucleophilicity / Basicity (electron donation) youtube.com |

| LUMO | -0.5 to -2.5 eV | Electrophilicity / Acidity (electron acceptance) youtube.com |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and stability. |

Note: These values are illustrative. Specific calculations for this compound would provide precise energies and orbital distributions.

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Interactions

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the identification of electron-rich and electron-poor regions. wolfram.commdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential values. Typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are attractive to nucleophiles. bhu.ac.inresearchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the furan (B31954) ring and the hydroxyl group, as well as the bromine atom, due to the presence of lone pairs. bhu.ac.in Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in molecular recognition and crystal packing. mdpi.com

Spectroscopic Property Prediction (e.g., UV-Vis, NMR) through Computational Methods

Computational chemistry can accurately predict spectroscopic properties, which is vital for the characterization and identification of compounds. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be estimated.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions, when compared with experimental data, can confirm the structure of a synthesized compound. For this compound, computational spectroscopy would help assign specific peaks in its NMR spectrum to the corresponding nuclei and predict its UV-Vis absorption profile.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is key to developing efficient synthetic routes and controlling product formation. This involves a detailed analysis of the steps in catalytic cycles.

Detailed Analysis of Catalytic Cycles (e.g., Palladium-mediated, Bimetallic Gold/Silver)

Palladium-mediated Catalysis: Palladium catalysts are widely used for carbon-carbon and carbon-heteroatom bond formation, and they are particularly relevant for functionalizing aryl halides like this compound. The bromine atom on the benzofuran ring is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. nih.govmdpi.com

A typical palladium-catalyzed cross-coupling cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation (for Suzuki/Stille): A second reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these reactions. nih.govunicatt.it

Bimetallic Gold/Silver Catalysis: While less common for direct functionalization of aryl halides, bimetallic gold/silver systems are powerful catalysts for a variety of organic transformations, often exhibiting synergistic effects that enhance catalytic activity compared to their monometallic counterparts. nih.govrsc.orgresearchgate.net These systems are often employed in the form of nanoparticles. rsc.orgnih.gov

In reactions involving substrates like this compound, a bimetallic Au/Ag catalyst could potentially be involved in activating other parts of the molecule, such as the alcohol functionality or the furan ring. The catalytic cycle would depend on the specific reaction, but it often involves the coordination of the substrate to the metal surface, followed by a series of steps that lower the activation energy of the transformation. The synergy between gold and silver can influence substrate binding, electron transfer processes, and product release, leading to unique reactivity and selectivity. rsc.org

Mechanistic Basis of Regioselectivity and Stereoselectivity in Synthetic Transformations

The regioselectivity and stereoselectivity of synthetic transformations involving this compound are dictated by the inherent electronic properties of the benzofuran ring system and the influence of its substituents. The benzofuran nucleus is known to exhibit distinct reactivity at its C2 and C3 positions. While electrophilic substitution on the benzofuran ring typically favors the C2 position due to the stability of the resulting intermediate, the presence of substituents can significantly alter this preference.

In the case of this compound, the hydroxymethyl group at the C3 position and the bromine atom at the C7 position play key roles in directing the regioselectivity of further reactions. For instance, in palladium-catalyzed cross-coupling reactions, the bromine atom at the C7 position provides a specific site for reaction, leading to highly regioselective C-C or C-heteroatom bond formation. The order of substitution in such sequential cross-coupling reactions on a polyhalogenated benzofuran nucleus has been shown to be crucial for achieving high regioselectivity, often following the order of C2, then C5, and finally C3. rsc.org

Furthermore, the electronic nature of the substituents on the benzofuran ring influences the reactivity of the furan moiety. Friedel-Crafts acylation of benzofurans, for example, can result in low C2/C3 regioselectivity. However, the directing effects of existing substituents can be harnessed to control the position of acylation. The electron-donating or -withdrawing nature of groups attached to the benzene (B151609) ring can modulate the electron density of the furan ring, thereby influencing the site of electrophilic attack.

Stereoselectivity in reactions involving the C3-hydroxymethyl group of this compound is another critical aspect. Reactions that create a new stereocenter at the C3 position or at the benzylic carbon of the hydroxymethyl group can be influenced by the steric hindrance and electronic environment provided by the benzofuran core. For example, in Michael addition reactions of 3-substituted benzofuran-2(3H)-ones, the stereochemical outcome can be controlled with high enantioselectivity using chiral catalysts. scispace.com While this applies to a related but different system, the principles of asymmetric catalysis could potentially be applied to transformations of this compound to achieve stereocontrol.

Investigation of Charge-Accelerated Rearrangements and Their Driving Forces

Charge-accelerated rearrangements are a class of pericyclic reactions where the presence of a charged atom in the transition state significantly lowers the activation energy, thereby accelerating the reaction rate. In the context of benzofuran synthesis and modification, charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements have emerged as a powerful tool. nih.govrsc.org

While specific studies on charge-accelerated rearrangements of this compound are not extensively documented, the principles can be inferred from related systems. For instance, the synthesis of substituted benzofurans can be achieved through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which is accelerated by the electron-withdrawing trifluoroacetyl group. organic-chemistry.orgsemanticscholar.org This acceleration is attributed to the stabilization of the developing negative charge on the oxygen atom and positive charge on the nitrogen atom in the transition state.

The driving force for these rearrangements is the formation of a more stable thermodynamic product. In the context of benzofuran synthesis, this often involves the creation of the aromatic and stable benzofuran ring system. The presence of substituents that can stabilize the charged transition state further facilitates these reactions. For example, Lewis acids can be employed to accelerate Claisen rearrangements by coordinating to the oxygen atom, thereby increasing the positive charge character on the adjacent carbon and promoting the sigmatropic shift. nih.gov

Investigations into the thermodynamic driving forces of related benzofuranone compounds have shown that the stability of the resulting products and intermediates plays a crucial role. nih.gov For a potential charge-accelerated rearrangement involving this compound, the formation of a stabilized carbocation or other charged intermediate would be a key driving force. The bromine atom at the C7 position, being electron-withdrawing, could influence the electron distribution in the benzene ring and thereby affect the stability of any charged intermediates formed during a rearrangement.

Structure-Reactivity Relationship (SAR) Studies in Synthetic Design and Optimization

Structure-reactivity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. In the synthetic design and optimization of reactions involving this compound, SAR provides a predictive framework for how modifications to the molecule will affect reaction outcomes.

The reactivity of the benzofuran core is significantly influenced by the nature and position of its substituents. rsc.org Halogen atoms, such as the bromine in this compound, are known to increase the anticancer activities of benzofuran derivatives, likely due to their ability to form halogen bonds which can enhance binding affinity to biological targets. nih.gov In a synthetic context, this bromine atom is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The reactivity of this C-Br bond can be modulated by the electronic effects of other substituents on the ring.

The hydroxymethyl group at the C3 position also offers a site for functionalization. Its reactivity can be influenced by the electronic properties of the benzofuran ring. For example, electron-donating groups on the benzene ring would increase the nucleophilicity of the hydroxyl group, while electron-withdrawing groups would decrease it.

Systematic studies on substituted benzofurans have provided insights that can be applied to the synthetic design involving this compound. For instance, the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes allows for the regioselective preparation of products with programmable substitution patterns. oregonstate.edunih.gov This highlights the importance of substituent effects in controlling regioselectivity.

The following table summarizes the general influence of substituent electronic effects on the reactivity of the benzofuran system, which can be extrapolated to guide the synthetic design for this compound.

| Substituent Position | Electronic Effect of Substituent | Predicted Influence on Reactivity of this compound |

| Benzene Ring (e.g., C4, C5, C6) | Electron-donating (e.g., -OCH3, -CH3) | Increases electron density of the benzofuran system, potentially enhancing the rate of electrophilic substitution on the furan ring and increasing the nucleophilicity of the C3-hydroxymethyl group. |

| Benzene Ring (e.g., C4, C5, C6) | Electron-withdrawing (e.g., -NO2, -CN) | Decreases electron density, deactivating the ring towards electrophilic substitution and potentially making the C7-Br bond more susceptible to nucleophilic aromatic substitution under certain conditions. |

| Furan Ring (C2) | Electron-withdrawing (e.g., -CHO, -COR) | Decreases the nucleophilicity of the furan ring and can influence the regioselectivity of further substitutions. |

| Furan Ring (C2) | Electron-donating (e.g., -alkyl) | Increases the electron density of the furan ring, potentially directing electrophilic attack to the C3 position if it were unsubstituted. |

By systematically modifying the substituents on the benzofuran ring and observing the resulting changes in reaction rates, yields, and selectivity, a comprehensive SAR can be developed. This knowledge is invaluable for optimizing synthetic routes to derivatives of this compound, allowing for the rational design of reaction conditions and the prediction of outcomes. For example, in the synthesis of 2,3,5-trisubstituted benzofurans, the regioselective introduction of substituents via cross-coupling reactions was found to be highly dependent on the reaction conditions and the nature of the coupling partners. rsc.org

Conclusion and Future Research Directions

Synthesis and Reactivity: Current State of the Art

The synthesis of (7-Bromobenzofuran-3-YL)methanol can be approached through several strategies, primarily involving the construction of the benzofuran (B130515) core followed by or concurrent with the introduction of the bromo and hydroxymethyl substituents.

One common approach involves the cyclodehydration of α-phenoxy ketones. researchgate.net For the synthesis of the target compound, this would typically start with the reaction of a 2-bromophenol (B46759) with a suitable three-carbon synthon bearing a protected or masked hydroxymethyl group. The subsequent intramolecular cyclization, often promoted by reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), would yield the 7-bromobenzofuran (B40398) core. researchgate.net The final step would then be the deprotection or conversion of the C3-substituent to a hydroxymethyl group.

Alternatively, transition metal-catalyzed reactions offer efficient routes to substituted benzofurans. nih.gov Palladium- and copper-catalyzed Sonogashira coupling of a 2-bromo-6-iodophenol (B1290679) with a propargyl alcohol derivative could be a viable strategy. nih.gov Subsequent intramolecular cyclization would form the benzofuran ring with the desired substitution pattern. Another approach involves the reduction of a corresponding 7-bromobenzofuran-3-carbaldehyde (B8792431) or a carboxylic acid ester. The synthesis of the aldehyde precursor can be achieved through various formylation methods of the 7-bromobenzofuran scaffold.

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The hydroxymethyl group at the C3-position can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations allow for the introduction of a wide range of functional groups and the extension of the molecular framework.

The bromine atom at the C7-position is a versatile handle for cross-coupling reactions. It can readily participate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the synthesis of more complex derivatives with potential biological activities.

Identification of Emerging Synthetic Challenges and Opportunities

Despite the existence of general synthetic methods for benzofurans, the regioselective synthesis of 7-substituted benzofuran-3-methanols like the title compound presents several challenges. One key issue is controlling the regioselectivity during the cyclization step, especially when starting from precursors where multiple cyclization pathways are possible. oregonstate.edu The synthesis of the appropriately substituted starting materials can also be a multi-step and often low-yielding process.

A significant opportunity lies in the development of more atom-economical and step-efficient one-pot or tandem reactions. For instance, a catalytic system that could directly couple a 2-bromophenol with a three-carbon synthon and effect cyclization in a single operation would be highly desirable. The use of C-H activation strategies to directly functionalize the C7-position of a pre-formed benzofuran-3-methanol is another promising avenue that could shorten synthetic sequences. researchgate.net

Furthermore, the development of milder and more environmentally benign reaction conditions is a constant pursuit in modern organic synthesis. Exploring photocatalyzed or electrochemically driven reactions for the synthesis and functionalization of this compound could offer sustainable alternatives to traditional methods. researchgate.net

Exploration of Untapped Reactivity Profiles and Novel Transformations

Beyond the well-established reactions of the hydroxymethyl and bromo groups, there are opportunities to explore novel transformations of this compound. The interplay between the two functional groups could lead to unique reactivity. For example, intramolecular reactions could be designed where the hydroxymethyl group or a derivative thereof participates in a cyclization with a substituent introduced at the 7-position via a cross-coupling reaction.

The development of new catalytic systems could also unlock novel reactivity. For instance, catalysts that enable the selective activation of the C-H bonds of the benzofuran ring in the presence of the bromine atom could allow for further functionalization at other positions. The investigation of dearomatization reactions of the benzofuran core could also lead to the synthesis of novel three-dimensional scaffolds.

Another area for exploration is the use of the hydroxymethyl group to direct reactions at other positions of the benzofuran ring. The formation of a temporary tether between the hydroxymethyl group and a catalytic species could enable site-selective functionalization at otherwise unreactive positions.

Prospective Chemical Applications Beyond Current Scope

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

In medicinal chemistry, the benzofuran scaffold is a known pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The ability to functionalize this compound at two distinct positions allows for the creation of libraries of novel benzofuran derivatives for biological screening. For example, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling, while the hydroxymethyl group can be converted into amides, esters, or other functional groups known to interact with biological targets. The presence of a halogen atom can also influence the pharmacokinetic properties of a drug molecule. nih.gov

In materials science, benzofuran-based compounds are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The extended π-system of the benzofuran ring, which can be further modulated by the substituents, is key to these properties. The ability to introduce different functional groups onto the this compound core through cross-coupling and derivatization of the hydroxymethyl group could allow for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.